molecular formula C12H14O2S B13644971 1-Cyclopropyl-2-((2-methoxyphenyl)thio)ethan-1-one

1-Cyclopropyl-2-((2-methoxyphenyl)thio)ethan-1-one

Cat. No.: B13644971
M. Wt: 222.31 g/mol
InChI Key: BJNFXBSKARNSCT-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-((2-methoxyphenyl)thio)ethan-1-one is an organic compound with the molecular formula C12H14O2S It is known for its unique structure, which includes a cyclopropyl group and a methoxyphenyl thioether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-((2-methoxyphenyl)thio)ethan-1-one typically involves the reaction of cyclopropyl ketone with 2-methoxyphenyl thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-((2-methoxyphenyl)thio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsroom temperature to reflux.

    Substitution: Various nucleophiles (e.g., amines, thiols); reaction conditionsroom temperature to mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

1-Cyclopropyl-2-((2-methoxyphenyl)thio)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-((2-methoxyphenyl)thio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl group and methoxyphenyl thioether moiety contribute to its reactivity and binding affinity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one
  • 1-Cyclopropyl-2-(2-methylphenyl)ethan-1-one
  • 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one

Uniqueness

1-Cyclopropyl-2-((2-methoxyphenyl)thio)ethan-1-one is unique due to its combination of a cyclopropyl group and a methoxyphenyl thioether moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications. Its reactivity and potential therapeutic effects set it apart from other similar compounds.

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

1-cyclopropyl-2-(2-methoxyphenyl)sulfanylethanone

InChI

InChI=1S/C12H14O2S/c1-14-11-4-2-3-5-12(11)15-8-10(13)9-6-7-9/h2-5,9H,6-8H2,1H3

InChI Key

BJNFXBSKARNSCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SCC(=O)C2CC2

Origin of Product

United States

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